REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[CH2:12]([OH:15])[C:13]#[CH:14].C(N(CC)CC)C>C([O-])(O)=O.[Na+].[Cu]I>[N:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[C:2]([C:14]#[C:13][CH2:12][OH:15])[CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
118.77 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
71.9 g
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
dichlorobis(triphenylphosphine) palladium(II)
|
Quantity
|
6.67 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
copper(I) iodide
|
Quantity
|
3.62 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was mechanically stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a dry 2-L three-necked flask previously purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
FILTRATION
|
Details
|
the triethylamine solution was filtered
|
Type
|
WASH
|
Details
|
washed with triethylamine (300 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide solids which
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (1×600 mL)
|
Type
|
WAIT
|
Details
|
The solids which were left
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
ADDITION
|
Details
|
were treated in the same manner (i.e., suspend in aq. 5% NaHCO3 and extracted with ethyl acetate)
|
Type
|
STIRRING
|
Details
|
The combined ethyl acetate extracts were stirred with silica gel (15 g)
|
Type
|
FILTRATION
|
Details
|
before being filtered through a bed of diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide a tan colored solid which
|
Type
|
CUSTOM
|
Details
|
was dried in the vacuum oven at 45° C. overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC2=CC=CC=C12)C#CCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |